2-Methyl-1H-Indol-6-amin

Übersicht

Beschreibung

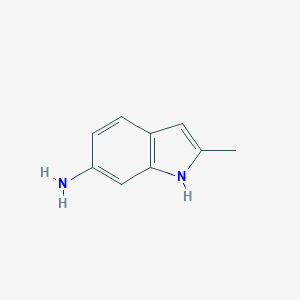

2-Methyl-1h-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of 2-Methyl-1h-indol-6-amine consists of an indole ring substituted with a methyl group at the 2-position and an amine group at the 6-position.

Wissenschaftliche Forschungsanwendungen

Common Synthesis Methods:

- Nucleophilic Substitution : This method allows for the introduction of various substituents at the indole ring, enhancing its biological properties.

- Microflow Technologies : Recent advancements in microflow reactors have enabled precise control over reaction conditions, facilitating the synthesis of indole derivatives with minimized side reactions .

Biological Activities

The biological activities of 2-Methyl-1H-indol-6-amine have been extensively studied, revealing its potential as an antimicrobial, anticancer, and antioxidant agent.

Antimicrobial Properties

Research indicates that derivatives of 2-Methyl-1H-indol-6-amine exhibit significant antimicrobial activity against various pathogens, including resistant strains. For instance, a study demonstrated that compounds derived from this indole showed enhanced efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential use as antibiotic potentiators .

Antioxidant Activity

The antioxidant properties of 2-Methyl-1H-indol-6-amine derivatives have also been evaluated. Compounds containing chloro and methyl substituents demonstrated promising radical scavenging abilities and ferric ion reducing power (FRAP), indicating their potential application in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines. Among these derivatives, specific compounds exhibited remarkable antibacterial and antifungal activities, highlighting the therapeutic potential of indole-based compounds in treating infections .

Case Study 2: Cancer Research

In a recent study focused on cancer therapeutics, substituted indoles were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives of 2-Methyl-1H-indol-6-amine could induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Pseudomonas aeruginosa |

| Antioxidant | Exhibits radical scavenging and FRAP activities |

| Cancer Therapeutics | Induces apoptosis in cancer cell lines |

| Synthesis Methodologies | Nucleophilic substitution and microflow technologies |

Wirkmechanismus

Target of Action

2-Methyl-1h-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to bind with high affinity to these receptors, which can be beneficial in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Methyl-1h-indol-6-amine may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

Indole derivatives are generally known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1h-indol-6-amine. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the production and action of 2-Methyl-1h-indol-6-amine.

Biochemische Analyse

Biochemical Properties

2-Methyl-1h-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Methyl-1h-indol-6-amine, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic compounds . The interactions between 2-Methyl-1h-indol-6-amine and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Cellular Effects

2-Methyl-1h-indol-6-amine influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, 2-Methyl-1h-indol-6-amine may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-1h-indol-6-amine involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters . Additionally, 2-Methyl-1h-indol-6-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-1h-indol-6-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation pathways, leading to the formation of different metabolites . These metabolites may have distinct biological activities, which can impact the overall effects of 2-Methyl-1h-indol-6-amine in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Methyl-1h-indol-6-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Therefore, it is essential to determine the optimal dosage of 2-Methyl-1h-indol-6-amine to maximize its therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

2-Methyl-1h-indol-6-amine is involved in several metabolic pathways, including the metabolism of tryptophan by gut microorganisms . It can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of 2-Methyl-1h-indol-6-amine within cells and tissues are essential for its biological activity. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-Methyl-1h-indol-6-amine in different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 2-Methyl-1h-indol-6-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1h-indol-6-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . For 2-Methyl-1h-indol-6-amine, the starting materials would include 2-methylphenylhydrazine and a suitable ketone.

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring under milder conditions compared to traditional methods .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-1h-indol-6-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound with a wide range of biological activities.

2-Methylindole: Lacks the amine group at the 6-position, resulting in different biological properties.

6-Aminoindole: Similar structure but without the methyl group at the 2-position.

Uniqueness: 2-Methyl-1h-indol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a therapeutic agent .

Biologische Aktivität

2-Methyl-1H-indol-6-amine is a member of the indole family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target Interaction

2-Methyl-1H-indol-6-amine interacts with various biological targets, including enzymes and receptors. It has been shown to bind to monoamine oxidases, which are crucial for the metabolism of neurotransmitters, thereby influencing neurochemical pathways.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, particularly in the metabolism of tryptophan by gut microbiota. This interaction is essential for its biological effects, including modulation of immune responses and potential neuroprotective actions .

Biological Activities

2-Methyl-1H-indol-6-amine exhibits several key biological activities:

- Antimicrobial Activity : Studies have demonstrated that indole derivatives, including 2-methyl-1H-indol-6-amine, possess significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Anticancer Properties : Research indicates that this compound may have antiproliferative effects on cancer cell lines. In vitro studies have reported that certain indole derivatives can inhibit the growth of rapidly dividing cancer cells, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties. 2-Methyl-1H-indol-6-amine has been implicated in the inhibition of cyclooxygenase enzymes, which play a pivotal role in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-methyl-1H-indol-6-amine:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-methyl-1H-indol-6-amine had a notable inhibitory effect on Escherichia coli and Staphylococcus aureus, with MIC values as low as 0.98 μg/mL against resistant strains .

- Cytotoxicity Against Cancer Cells : In a recent investigation, compounds similar to 2-methyl-1H-indol-6-amine were assessed for their cytotoxic effects on multiple cancer cell lines. The findings revealed significant antiproliferative activity, particularly against A549 lung cancer cells, suggesting that these compounds could serve as potential chemotherapeutic agents .

- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of indole derivatives, including 2-methyl-1H-indol-6-amine. The compound demonstrated substantial inhibition of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIKIWHCVTWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312116 | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-53-2 | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.